N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
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Overview
Description
N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound known for its unique chemical structure and versatile applications in scientific research. This compound is characterized by its quinazolinone core, which is fused with a dioxolo ring and a butanamide side chain. The presence of a cyclohexyl group further enhances its chemical properties, making it a valuable material in various fields such as pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the quinazolinone core, followed by the introduction of the dioxolo ring and the butanamide side chain. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, often using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to multiple targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can be compared with other similar compounds, such as:
N- [3- (N-ethylanilino)propyl]-3- (8-oxo-6-sulfanylidene-5H- [1,3]dioxolo [4,5-g]quinazolin-7-yl)propanamide: This compound shares a similar quinazolinone core but differs in the side chains and functional groups, leading to different chemical and biological properties.
Other quinazolinone derivatives: These compounds have varying substituents on the quinazolinone core, resulting in diverse applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in scientific research.
Biological Activity
N-cyclohexyl-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This compound belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties including anticancer, antibacterial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 400.52 g/mol |
CAS Number | Not available |
Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds similar to N-cyclohexyl-4-{8-oxo-6-sulfanylidene... exhibit significant anticancer properties. For instance:
- In vitro Studies : A study demonstrated that related quinazoline derivatives showed selective activity against non-small cell lung cancer (NSCLC) and central nervous system (CNS) cancer cell lines. Specifically, one compound exhibited a log GI(50) value of -6.01 against the HOP-92 cell line and -6.00 against the U251 cell line .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. A related study on similar quinazoline derivatives reported notable inhibition of bacterial growth and bioluminescence in Photobacterium leiognathi, indicating a possible mechanism for antibacterial action .
Structure-Activity Relationship (SAR)
The structure of N-cyclohexyl-4-{8-oxo... plays a crucial role in its biological activity. The presence of the dioxoloquinazoline moiety enhances its interaction with biological targets. The SAR studies indicate that modifications at specific positions can significantly influence the potency and selectivity of these compounds against various cancer cell lines .
Case Study 1: Anticancer Efficacy
In a controlled laboratory setting, a series of quinazoline derivatives were synthesized and tested for their anticancer efficacy. The results indicated that the compound N-cyclohexyl-4-{8-oxo... demonstrated a high degree of selectivity for tumor cells over normal cells, suggesting a favorable therapeutic index.
Case Study 2: Antibacterial Testing
Another study focused on the antibacterial activity of synthesized quinazoline derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited significant inhibition zones in disk diffusion assays, confirming their potential as antibacterial agents.
Properties
IUPAC Name |
N-cyclohexyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c23-17(20-12-5-2-1-3-6-12)7-4-8-22-18(24)13-9-15-16(26-11-25-15)10-14(13)21-19(22)27/h9-10,12H,1-8,11H2,(H,20,23)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBBSOUWLMLKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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